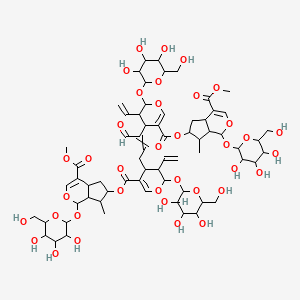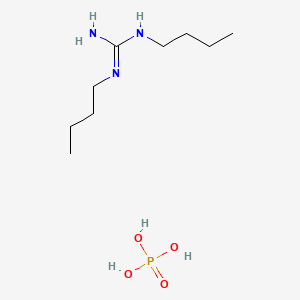
2-Azidopropane-1,3-diamine 2HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Azidopropane-1,3-diamine 2HCl is a chemical compound with the molecular formula C3H11Cl2N5 and a molecular weight of 188.06 g/mol . It is a diamine derivative featuring an azide group, which makes it a valuable intermediate in organic synthesis and click chemistry . The compound is typically stored at -20°C to maintain its stability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azidopropane-1,3-diamine 2HCl involves multiple steps, starting from commercially available precursors. One common method includes the reaction of 1,3-diaminopropane with sodium azide under controlled conditions to introduce the azide group . The reaction is typically carried out in an aqueous or organic solvent at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and yield. The compound is then purified through crystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
2-Azidopropane-1,3-diamine 2HCl undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, forming triazoles through click chemistry.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like hydrogen gas or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Copper(I) catalysts are commonly used in azide-alkyne cycloaddition reactions.
Reduction: Hydrogen gas or lithium aluminum hydride in an inert atmosphere.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products
Triazoles: Formed through click chemistry reactions.
Amines: Resulting from the reduction of the azide group.
Oxides: Produced through oxidation reactions.
Applications De Recherche Scientifique
2-Azidopropane-1,3-diamine 2HCl has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Azidopropane-1,3-diamine 2HCl primarily involves its azide group, which can participate in click chemistry reactions. The azide group reacts with alkynes to form stable triazole rings, facilitating the conjugation of various molecules . This property is exploited in drug delivery systems and bioconjugation techniques to target specific molecular pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Diaminopropane: Lacks the azide group, making it less versatile in click chemistry.
2-Azidoethanol: Contains an azide group but differs in its functional groups and applications.
6-Azidohexanoic acid: Another azide-containing compound with different chain length and properties.
Uniqueness
2-Azidopropane-1,3-diamine 2HCl is unique due to its combination of azide and diamine functionalities, making it highly valuable in synthetic chemistry and bioconjugation . Its ability to undergo click chemistry reactions with high efficiency sets it apart from other similar compounds .
Propriétés
IUPAC Name |
2-azidopropane-1,3-diamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N5.ClH/c4-1-3(2-5)7-8-6;/h3H,1-2,4-5H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWVCDVDQGUFAOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CN)N=[N+]=[N-])N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-Acetyloxy-1,12-dihydroxy-15-[2-hydroxy-3-(2-methylbut-2-enoylamino)-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-9-(3,4,5-trihydroxyoxan-2-yl)oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B8249659.png)

![Cytidine, N-benzoyl-2'-deoxy-5'-O-[(1,1-dimethylethyl)dimethylsilyl]-](/img/structure/B8249665.png)


![6-Bromo-3-[6-bromo-1-(2-hexyldecyl)-2-oxoindol-3-ylidene]-1-(2-hexyldecyl)indol-2-one](/img/structure/B8249696.png)




![(2R,3R,4S,5S)-5-[[[(3S)-3-amino-3-carboxypropyl]-methylsulfonio]methyl]-2-(6-aminopurin-9-yl)-4-(4-methylphenyl)sulfonyloxyoxolan-3-olate](/img/structure/B8249738.png)
![S-[2-[3-[[4-[[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-(3,4-dihydroxy-5-methoxyphenyl)prop-2-enethioate](/img/structure/B8249742.png)

